molecular formula C18H16N2OS2 B2739702 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 922670-18-6

3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2739702
CAS No.: 922670-18-6
M. Wt: 340.46
InChI Key: SQBIWOXFBHBADJ-UHFFFAOYSA-N
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Description

3-(Ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a 4-phenylthiazole scaffold via a secondary amine, with an ethylthio ether substituent on the benzamide ring. This structure places it within a class of compounds known for diverse biological activities and significant research potential in medicinal chemistry. Thiazole derivatives bearing a benzamide group have been extensively investigated as potential anti-inflammatory agents, with studies showing that similar 2,4-disubstituted thiazoles can exhibit significant activity in standard models of inflammation . The specific substitution pattern on this molecule suggests it may serve as a valuable intermediate or candidate in drug discovery efforts, particularly for probing pathways involving enzyme inhibition or protein-protein interactions. The core value of this compound for researchers lies in its use as a building block for the synthesis of more complex molecules or as a pharmacological tool compound. Its molecular framework allows for further functionalization, making it a versatile precursor in organic synthesis. Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop novel inhibitors, or as a reference standard in analytical studies. The compound is intended for laboratory research applications only. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-2-22-15-10-6-9-14(11-15)17(21)20-18-19-16(12-23-18)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBIWOXFBHBADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 3-(ethylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a lead structure in drug development. Thiazole derivatives, including 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the thiazole ring enhances the compound's interaction with biological targets, making it a candidate for further exploration in drug design.

Anticancer Activity

Research indicates that compounds with thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally similar thiazole derivatives have shown promising results in inhibiting the growth of breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance potency and selectivity against cancer cells .

Antimicrobial Properties

Thiazole-containing compounds have also been evaluated for their antimicrobial activities. Preliminary studies suggest that this compound could exhibit inhibitory effects against a range of bacterial strains. The ethylthio group may contribute to its lipophilicity, enhancing membrane penetration and subsequent antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key features influencing its pharmacological properties include:

Structural Feature Impact on Activity
Ethylthio GroupIncreases lipophilicity; enhances membrane permeability
Thiazole RingProvides essential interactions with biological targets
Benzamide MoietyContributes to binding affinity with enzymes and receptors

The combination of these features may lead to synergistic effects, enhancing the compound's overall therapeutic potential.

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound. For example:

Synthesis and Evaluation

A study synthesized various thiazole-benzamide hybrids and evaluated their anticancer activity. The results showed that specific substitutions on the thiazole ring significantly increased cytotoxicity against selected cancer cell lines .

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to key enzymes involved in cancer metabolism. This binding could inhibit their activity, leading to reduced tumor growth .

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring and benzamide moiety are crucial for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Table 1: Substituent Effects on Thiazole-Based Benzamides

Compound Thiazole Substituents Key Functional Groups Biological Activity Reference
Target Compound 3-(Ethylthio), 4-phenyl Benzamide, -S-C₂H₅ Not explicitly reported
7b () 3-Propyl, 4-phenyl Benzamide, -C₃H₇ Anticancer (in vitro)
7c () 3-Allyl, 4-phenyl Benzamide, -CH₂CH=CH₂ Cytotoxicity screening
Nitazoxanide () 5-Nitro, 2-thiazolyl Acetyloxy, -NO₂ Antiparasitic
Compound 9c () Triazole-thiazole hybrid Benzodiazolyl, bromophenyl Enzyme inhibition
7k () Thiadiazole-Schiff base -CH=N-(substituted aryl) Anticancer (GI₅₀ ≈ Adriamycin)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethylthio group in the target compound contrasts with the nitro group in Nitazoxanide, which is electron-withdrawing. This difference likely alters electronic distribution, affecting binding to targets like enzymes or receptors .
  • Alkyl vs.

Key Findings :

  • The ethylthio group may enhance membrane permeability compared to polar sulfonamides (e.g., 6a) .
  • Nitazoxanide’s nitro-thiazole moiety confers antiparasitic activity, suggesting that electron-withdrawing groups may optimize antimicrobial efficacy .

Molecular Docking and Computational Insights

  • Compound 6a () : Docking with hCA II revealed hydrogen bonding between the sulfonamide group and Thr200, with hydrophobic interactions from the ethylthio chain enhancing binding .
  • 7k () : Molecular dynamics simulations suggested that the thiadiazole-Schiff base hybrid intercalates into DNA, stabilized by π-π stacking .

Biological Activity

3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound that combines a thiazole moiety with an ethylthio and benzamide functional group. This unique structure contributes to its diverse biological activities, making it a subject of significant research interest in medicinal chemistry. The compound's potential applications include antimicrobial, antifungal, and anticancer activities, primarily attributed to the thiazole core's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
Compound A14Gram-positive strains<1 µg/mL
Compound BE. coli16 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting proliferation in cell lines such as A431 (human epidermoid carcinoma) and HT29 (colon cancer) .

Table 2: Cytotoxicity Data of Thiazole Derivatives

Compound NameCell LineIC50 (µg/mL)Mechanism of Action
This compoundA4315.0Inhibition of Bcl-2 protein interactions
Compound XHT293.5Induction of apoptosis
Compound YJurkat7.0Cell cycle arrest

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The thiazole core can effectively bind to the active sites of enzymes, inhibiting their function and thereby modulating various biochemical pathways. Molecular docking studies suggest that the compound forms hydrogen bonds with critical amino acids at enzyme active sites, leading to significant inhibitory effects on target proteins.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin, highlighting its potential as a novel therapeutic agent against resistant bacterial strains .
  • Cytotoxic Effects on Cancer Cells : In vitro studies revealed that this compound significantly reduced cell viability in human cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Q & A

Q. What are the key synthetic routes for 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide, and what reaction parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclocondensation of thiourea with α-haloketones under acidic/basic conditions .
  • Amide coupling : Reaction of the thiazole intermediate with 3-(ethylthio)benzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM at 0–25°C .
  • Critical parameters : Solvent polarity (e.g., DMF for solubility), temperature control (0°C for coupling to minimize side reactions), and catalyst selection (e.g., palladium for cross-coupling steps) .
  • Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and NMR for structural validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethylthio group at δ 1.3–1.5 ppm for CH3_3, δ 2.9–3.1 ppm for SCH2_2) and amide linkage (δ 165–170 ppm for C=O) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 355.1) .
  • IR spectroscopy : Peaks at 1650 cm1^{-1} (amide C=O) and 650 cm1^{-1} (C-S stretch) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity in derivatives?

  • Substituent variation : Systematically modify the ethylthio group (e.g., replace with methylthio or arylthio) and the phenyl ring (e.g., introduce electron-withdrawing groups like -F or -CF3_3) .
  • Activity assays : Test against cancer cell lines (e.g., NCI-60 panel) to evaluate IC50_{50} values and selectivity indices .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to targets like tyrosine kinases or tubulin .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .
  • Metabolic stability tests : Evaluate compound stability in liver microsomes to clarify discrepancies in in vitro vs. in vivo efficacy .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Q. How do computational methods aid in target identification and mechanism elucidation?

  • Molecular docking : Predict interactions with kinases (e.g., EGFR) by aligning the ethylthio group into hydrophobic pockets .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to validate docking poses .
  • QSAR models : Develop regression models using descriptors like logP and polar surface area to correlate substituents with activity .

Q. What approaches improve synthetic efficiency and scalability for preclinical development?

  • Catalyst optimization : Replace Pd/C with Pd(OAc)2_2/Xantphos for higher yields in Suzuki-Miyaura couplings .
  • Flow chemistry : Implement continuous-flow reactors for thiazole ring formation to reduce reaction time from 24h to 2h .
  • Purification : Use automated flash chromatography (C18 column) with gradient elution (MeOH/H2 _2O) for scalable purification .

Q. How can researchers assess off-target effects and selectivity in biological studies?

  • Kinase profiling : Screen against a panel of 50 kinases (Eurofins) to identify off-target inhibition .
  • Cytotoxicity assays : Compare IC50_{50} values in cancerous vs. non-cancerous cell lines (e.g., HEK293) to determine selectivity .
  • Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways beyond the primary target .

Q. What are effective methods for resolving structural ambiguities in derivatives?

  • X-ray crystallography : Resolve tautomerism in the thiazole ring (e.g., confirm enol-keto forms) .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm regiochemistry of substituents .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic transformations in stability studies .

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